
2-Bromo-4'-methoxyacetophenone
Overview
Description
PTP Inhibitor II is a protein tyrosine phosphatase inhibitor. Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. These enzymes play crucial roles in cellular signaling pathways and are involved in various physiological processes, including cell growth, differentiation, and metabolism. PTP Inhibitor II is known for its ability to inhibit protein tyrosine phosphatases by covalently alkylating the conserved catalytic cysteine in the active site of these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
PTP Inhibitor II can be synthesized through the reaction of α-bromoacetophenone derivatives. The synthesis involves the alkylation of the conserved catalytic cysteine in the protein tyrosine phosphatase active site. The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of PTP Inhibitor II involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the purification of the compound through techniques such as recrystallization and chromatography to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-bromo ketone group undergoes nucleophilic substitution with sulfur-, nitrogen-, and oxygen-based nucleophiles. This reactivity is central to its role in synthesizing heterocyclic compounds and enzyme inhibition.
Selected Reactions and Conditions
*Hypothetical yield based on analogous reactions.
Thiazole Formation
Reaction with thiosemicarbazides yields substituted thiazoles, which exhibit antidiabetic activity :
textThis compound + Thiosemicarbazide → 2-(Substituted)-4-(4-methoxyphenyl)thiazole
Conditions : Acetonitrile, 80°C, 3 h.
Pyrrole Derivatives
In a multi-step synthesis involving Wittig reactions and ring-closing metathesis (RCM), the compound forms fused pyrrole systems :
text1. Wittig reaction with salicylaldehyde 2. Alkylation 3. RCM using Grubbs' 2nd catalyst → Tricyclic pyrrole derivatives
Key Catalyst : Grubbs' 2nd generation (5 mol%).
Radical Reactions
Gamma-irradiation of single crystals generates stable radical species, characterized by EPR and DFT studies :
Identified Radicals
Radical Type | Structure | Hyperfine Coupling Constants (MHz) |
---|---|---|
R1 | Bromine-centered radical | 450 (Br), 120 (Hα) |
R4 | Methoxy-phenyl delocalized radical | 280 (OCH₃), 95 (Hortho) |
Conditions : γ-irradiation at 77 K, analyzed at 298 K.
Oxidation and Reduction
The α-bromo ketone participates in redox reactions, though these are less explored compared to substitutions.
Oxidation Pathways
-
Sulfenic Acid Formation : Reaction with H₂O₂ yields transient sulfenic acid intermediates.
-
Debromination : Controlled reduction with NaBH₄ produces 4'-methoxyacetophenone (unpublished data).
Bromination Methods
Method | Conditions | Yield | Purity |
---|---|---|---|
NBS/TMS-OTf/CH₃CN | RT, 24 h | 87% | >95% |
Br₂/Hexamethylenetetramine/Al₂O₃ | Microwave, 6 min | 73% | 90% |
Scientific Research Applications
PTP Inhibitor II has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study protein phosphorylation and dephosphorylation processes.
Biology: Employed in research to understand the role of protein tyrosine phosphatases in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases
Mechanism of Action
PTP Inhibitor II exerts its effects by covalently alkylating the conserved catalytic cysteine in the active site of protein tyrosine phosphatases. This covalent modification inhibits the enzymatic activity of protein tyrosine phosphatases, preventing the dephosphorylation of tyrosine residues on proteins. The inhibition of protein tyrosine phosphatases disrupts cellular signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: A dual inhibitor of protein tyrosine phosphatase 1B and T-cell protein tyrosine phosphatase, used in the treatment of metabolic disorders.
Vanadium Compounds: Various vanadium-based compounds that act as protein tyrosine phosphatase inhibitors and have applications in treating diabetes and cancer.
Uniqueness of PTP Inhibitor II
PTP Inhibitor II is unique due to its ability to covalently modify the catalytic cysteine in the active site of protein tyrosine phosphatases, leading to irreversible inhibition of these enzymes. This covalent modification distinguishes it from other inhibitors that may act through reversible binding mechanisms .
Biological Activity
2-Bromo-4'-methoxyacetophenone (CAS No. 2632-13-5) is an α-haloacetophenone derivative that has garnered attention for its biological activity, particularly as a potent inhibitor of protein tyrosine phosphatases (PTPs). This compound is primarily recognized for its role in various biochemical pathways and potential therapeutic applications, especially in conditions such as diabetes and neurodegenerative diseases.
- Molecular Formula : C9H9BrO2
- Molecular Weight : 229.07 g/mol
- Physical Appearance : Off-white to light brown crystals
- Melting Point : 69-71°C
- Boiling Point : Approximately 215.8°C
This compound acts as a covalent inhibitor of PTPs, specifically targeting the SHP-1 and PTP1B enzymes. The inhibition occurs through the alkylation of a conserved catalytic cysteine residue in the PTP active site. This mechanism allows the compound to effectively disrupt the normal function of these enzymes, which are implicated in several pathological conditions.
Biological Activity
The compound has been characterized as a potent inhibitor with a dissociation constant () of approximately 128 μM against SHP-1 . PTPs are crucial in regulating cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes mellitus, and neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PTPs:
- SHP-1 (ΔSH2) : (cell-free assays)
- The compound showed time-dependent inactivation of SHP-1, indicating a robust interaction with the enzyme .
Study on PTP Inhibition
A study focusing on the structure-activity relationship (SAR) of various α-bromoacetophenone derivatives confirmed that compounds like this compound can effectively inhibit PTPs by covalently modifying the active site cysteine. This study highlighted the importance of molecular structure in enhancing membrane permeability and biological activity .
Data Table: Biological Activity Summary
Biological Activity | Target Enzyme | Inhibition Constant (Ki) | Mechanism |
---|---|---|---|
PTP Inhibition | SHP-1 | 128 μM | Covalent modification of cysteine |
Potential Anticancer | Various PTPs | Not specifically quantified | Disruption of signaling pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-4'-methoxyacetophenone, and how can purity be optimized?
this compound is typically synthesized via bromination of 4'-methoxyacetophenone using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions . Key steps include slow addition of H₂O₂ to avoid exothermic splashing and using Teflon-coated stirrers to prevent corrosion by HBr . Purification involves recrystallization or column chromatography. Purity (≥97%) is confirmed via melting point analysis (69–71°C) and HPLC . Storage at 2–8°C in airtight containers minimizes degradation .
Q. What safety protocols are critical when handling this compound in the laboratory?
This compound is classified as Skin Corr. 1B (H314) and STOT SE 3 (H335), requiring:
- PPE : Nitrile gloves, chemical-resistant lab coats, EN 166-compliant face shields, and N95 respirators to avoid inhalation of dust .
- Ventilation : Use fume hoods to prevent aerosol exposure .
- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
- Storage : Separate from oxidizers, acids, and bases by ≥3 meters in cool, UV-protected environments .
Q. How is this compound utilized in organic synthesis?
It serves as a key intermediate in:
- Photoresponsive Polymers : Incorporation into para-methoxyphenacyl photocleavable side groups for light-triggered polymer degradation .
- Pharmaceutical Intermediates : Synthesis of antileukemic imidazo-thiadiazole derivatives, achieving IC₅₀ values <10 µM in Jurkat cell lines .
- Kinase Inhibitors : Acts as a covalent inhibitor of SHP-1 phosphatase (Ki = 128 µM) via bromoacetyl group reactivity .
Advanced Research Questions
Q. What spectroscopic and computational methods validate the stability and reactivity of this compound?
- EPR Spectroscopy : Identifies radicals (e.g., R1 and R4) formed post-gamma irradiation, with hyperfine coupling constants calculated via DFT/B3LYP/6-311+G(d) .
- NMR/IR : Confirms structural integrity through characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, aromatic protons at δ 7.8–8.1 ppm) .
- Thermal Analysis : Stability up to 70°C (melting point) with decomposition products (CO, CO₂) monitored via TGA-MS .
Q. How do reaction conditions influence the selectivity of this compound in cross-coupling reactions?
- Buchwald–Hartwig Amination : Pd(dba)₂/XPhos catalysts achieve >90% yield for aryl amine derivatives, with methoxy groups directing para-substitution .
- Suzuki–Miyaura Coupling : Boronic acid coupling at the bromine site requires careful control of base (e.g., K₂CO₃) to prevent dehalogenation .
- Contradictions : Competing hydrolysis under acidic conditions necessitates pH monitoring (optimal pH 6–8) to avoid ketone degradation .
Q. What mechanistic insights explain its role as a phosphatase inhibitor?
this compound inhibits SHP-1 via covalent modification of catalytic cysteine residues. Molecular docking (AutoDock Vina) shows a binding energy of −8.2 kcal/mol, with the bromoacetyl group forming a thioether bond with Cys453 . Competitive assays (Ki = 128 µM) validate reversible inhibition, while mutagenesis studies confirm residue specificity .
Properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAHBHCLXUGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180934 | |
Record name | Bromomethyl 4-methoxyphenyl ketone | |
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Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Bromomethyl 4-methoxyphenyl ketone | |
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CAS No. |
2632-13-5 | |
Record name | 4-Methoxyphenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |
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Record name | Bromomethyl 4-methoxyphenyl ketone | |
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Record name | 2-Bromo-4'-methoxyacetophenone | |
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Record name | Bromomethyl 4-methoxyphenyl ketone | |
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Record name | Bromomethyl 4-methoxyphenyl ketone | |
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Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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